Product packaging for Methyl 4-phenylthiazole-2-carboxylate(Cat. No.:CAS No. 79247-92-0)

Methyl 4-phenylthiazole-2-carboxylate

Cat. No.: B3155131
CAS No.: 79247-92-0
M. Wt: 219.26 g/mol
InChI Key: SUKMHNVAJGQKNL-UHFFFAOYSA-N
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Description

Methyl 4-phenylthiazole-2-carboxylate (CAS 79247-92-0) is a high-purity chemical building block with the empirical formula C11H9NO2S and a molecular weight of 219.26 . This compound is part of the thiazole family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . It serves as a key synthetic intermediate in organic synthesis and drug discovery, particularly in the development of novel anticancer agents . Scientific literature indicates that 2-phenylthiazole derivatives are investigated as core structures for their cytotoxic effects against various human cancer cell lines, including neuroblastoma (SKNMC), hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) . The structural motif of the thiazole ring is a significant component in the design of small molecules that can induce apoptosis, or programmed cell death, representing a valuable mechanism of action in oncology research . Predicted physical properties include a boiling point of 360.0±35.0 °C and a density of 1.250±0.06 g/cm3 . For safe handling, note the GHS warning signal word and hazard statements H302, H315, H319, and H335 . This product is intended for research applications only and is not approved for use in humans or veterinary medicine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S B3155131 Methyl 4-phenylthiazole-2-carboxylate CAS No. 79247-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenyl-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)10-12-9(7-15-10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKMHNVAJGQKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Phenylthiazole 2 Carboxylate and Analogues

Classical and Contemporary Synthetic Routes to 4-Phenylthiazole-2-carboxylates

The synthesis of 4-phenylthiazole-2-carboxylates is built upon a foundation of established reactions, which have been adapted and expanded upon by contemporary methods to improve efficiency, yield, and substrate scope.

Hantzsch Thiazole (B1198619) Synthesis Modifications for Carboxylate Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely utilized method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comorganic-chemistry.org

To produce specific derivatives such as methyl 4-phenylthiazole-2-carboxylate, modifications to the starting materials are necessary. A direct and effective route involves the reaction of a thioamide with an α-ketoester derivative. For instance, the synthesis of methyl 2-phenylthiazole-4-carboxylate is achieved by reacting thiobenzamide (B147508) with methyl bromopyruvate. chemicalbook.com In this process, a solution of thiobenzamide in a solvent like tetrahydrofuran (B95107) (THF) is treated with methyl bromopyruvate and heated under reflux for several hours, resulting in the target ester with good yields. chemicalbook.com

Another variation involves the reaction of ethyl 2-chloro-3-oxobutanoate with a carbothioamide, such as pyridine-4-carbothioamide, to yield the corresponding ethyl thiazole-5-carboxylate. farmaciajournal.com This highlights the versatility of the Hantzsch synthesis in accommodating different ester groups and aromatic systems. The reaction conditions can also be manipulated to influence the outcome; for example, conducting the synthesis in an acidic medium can alter the regioselectivity of the final product. rsc.org The development of one-pot, multi-component versions of the Hantzsch synthesis further enhances its efficiency. researchgate.netmdpi.com

Table 1: Examples of Hantzsch Synthesis for Thiazole Carboxylate Derivatives

Thioamide α-Halo Ester/Ketone Product Reference
Thiobenzamide Methyl bromopyruvate Methyl 2-phenylthiazole-4-carboxylate chemicalbook.com
Pyridine-4-carbothioamide Ethyl 2-chloro-3-oxobutanoate Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate farmaciajournal.com
Thiourea (B124793) 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Substituted Hantzsch thiazole derivatives mdpi.com

Multicomponent Reaction Strategies for Thiazole Ring Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems like thiazoles from three or more starting materials in a single synthetic operation. nih.goviau.ir These strategies are advantageous from a green chemistry perspective, as they often reduce the number of synthetic steps, minimize waste generation, and simplify purification procedures. iau.ir

A variety of MCRs have been developed for thiazole synthesis. One such strategy involves the one-pot reaction of an isothiocyanate, tetramethyl thiourea, and ethyl bromopyruvate, which yields 1,3-thiazole derivatives in good yields. iau.ir Another innovative approach describes a metal- and additive-free, one-pot, three-component reaction between an arylglyoxal, a thiobenzamide, and lawsone (2-hydroxy-1,4-naphthoquinone) in acetic acid to produce fully substituted lawsone-thiazole hybrids. acs.org

Furthermore, chemoenzymatic MCRs have been explored. For example, the use of trypsin from porcine pancreas as a biocatalyst has been shown to effectively promote the one-pot synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) under mild conditions, achieving yields up to 94%. nih.gov

Table 2: Overview of Multicomponent Reactions for Thiazole Synthesis

Components Catalyst/Conditions Product Type Reference
Arylglyoxals, Thiobenzamides, Lawsone Acetic Acid Lawsone–1,3-thiazole hybrids acs.org
Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate Water (solvent) 1,3-Thiazole derivatives iau.ir
Aryl glyoxal, Aryl thioamide, Pyrazolones Hexafluoroisopropanol (HFIP) Pyrazole-linked thiazoles acs.org
Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate Trypsin (biocatalyst) Thiazole derivatives nih.gov

Transition Metal-Catalyzed Coupling Reactions for Phenylthiazole Systems (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org It is particularly valuable for the synthesis of biaryl compounds, including phenylthiazole systems. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. wikipedia.org

This methodology offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of commercially available and less toxic boronic acids. wikipedia.org In the context of phenylthiazole synthesis, a pre-formed thiazole halide can be coupled with phenylboronic acid, or conversely, a phenyl halide can be coupled with a thiazole-boronic acid derivative.

The efficacy of the Suzuki reaction is highly dependent on the choice of catalyst system, which includes the palladium source and the ligand. Ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity. wikipedia.orgresearchgate.netnih.gov The reaction is versatile in its solvent choice, with the ability to be performed in organic solvents, aqueous systems, or even biphasic conditions, which adds to its practicality and environmental friendliness. wikipedia.org The Suzuki-Miyaura coupling has been successfully applied to the synthesis of complex, unprotected nitrogen-rich heterocycles, demonstrating its broad applicability. nih.gov

Green Chemistry Approaches in 4-Phenylthiazole-2-carboxylate Synthesis

In line with the principles of green chemistry, synthetic methodologies that reduce energy consumption, minimize waste, and utilize safer solvents are increasingly being developed for the synthesis of thiazole derivatives.

Microwave-Assisted Synthesis Protocols for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. ingentaconnect.com By utilizing microwave irradiation instead of conventional heating, reaction times can often be dramatically reduced from hours to minutes, frequently leading to improved product yields and purity. nih.govresearchgate.net

This technique has been effectively applied to the Hantzsch thiazole synthesis. For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with various thioureas under microwave heating produced the corresponding aminothiazole derivatives in significantly higher yields and much shorter reaction times (e.g., 8 minutes) compared to conventional refluxing (8 hours). nih.gov Similarly, the iodine-mediated condensation of ketones with thiourea under microwave irradiation has been shown to substantially enhance reaction rates and yields. researchgate.net The synthesis of 2-amino-4-phenylthiazole (B127512) from acetophenone, thiourea, and iodine can be completed in minutes with high yield using this method. researchgate.netresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

Reaction Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines 8 hours, Lower yields 8 minutes, Higher yields (e.g., 85%) nih.gov
Condensation of acetophenone, thiourea, and bromine 12 hours, 45-65% Few minutes, 70-92% researchgate.net
Synthesis of 2-amino thiazole derivatives 2 days (conventional heating) 3 + 2 minutes researchgate.net

Ultrasound-Mediated Synthesis Techniques

Ultrasound irradiation provides another non-conventional energy source for promoting chemical reactions, a field known as sonochemistry. The physical phenomenon of acoustic cavitation enhances mass transfer and increases reaction rates, often under milder conditions than traditional methods. wisdomlib.orgresearchgate.net

The application of ultrasound has proven beneficial for the synthesis of thiazole derivatives, offering advantages such as rapid reaction times, high yields, and mild operating conditions. nih.govmdpi.comacs.org For instance, the synthesis of novel thiazoles using a recyclable chitosan-based hydrogel as a biocatalyst under ultrasonic irradiation was achieved with high efficiency. nih.govmdpi.comacs.org This eco-friendly approach not only accelerates the reaction but also facilitates the reuse of the catalyst. Studies have shown that ultrasound-mediated synthesis can lead to impressive yields (94-98%) within very short reaction times (5-10 minutes). researchgate.net The use of ultrasound aligns well with green chemistry principles by reducing energy consumption and often allowing for the use of more environmentally benign solvents, including water. wisdomlib.org

Solvent-Free and Recyclable Catalytic Systems

In the drive towards greener chemical processes, solvent-free reaction conditions and the use of recyclable catalysts have gained significant traction. Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. For instance, the synthesis of 2-amino-4-arylthiazoles has been efficiently achieved through a one-pot, solvent-free reaction of p-substituted acetophenones with thiourea and iodine under microwave irradiation. researchgate.net This approach eliminates the need for conventional, often hazardous, solvents and offers a rapid route to thiazole derivatives.

The development of heterogeneous and recyclable catalysts is another key aspect of green chemistry. Copper silicate (B1173343) has been demonstrated as an effective and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromides and thiourea in ethanol. nanobioletters.com The catalyst can be easily recovered by filtration and reused multiple times with only a marginal decrease in product yield, making the process more economical and sustainable. nanobioletters.com Similarly, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. bepls.com

Table 1: Examples of Solvent-Free and Recyclable Catalytic Systems in Thiazole Synthesis
ReactantsCatalyst/ConditionsProductYield (%)Reference
p-Substituted acetophenones, Thiourea, IodineMicrowave, Solvent-free2-Amino-4-arylthiazolesNot Specified researchgate.net
Substituted Phenacyl bromides, ThioureaCopper silicate, Ethanol, Reflux4-Substituted 2-aminothiazoles84-93 nanobioletters.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica supported tungstosilisic acid, Ultrasonic irradiationSubstituted Hantzsch thiazole derivatives79-90 bepls.com

Aqueous Media and Alternative Green Solvent Applications

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for organic synthesis. The synthesis of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)-methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid has been successfully carried out in an aqueous medium. zsmu.edu.ua Furthermore, the reaction of 2-amino-4-methylthiazole (B167648) can be conducted in water as a diluent to control the exothermic nature of the reaction. mdpi.com

Polyethylene glycol (PEG) and its aqueous solutions have also emerged as effective and environmentally friendly solvent systems. A simple, catalyst-free, and efficient method for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as the reaction medium. bepls.com This protocol is noted for its simplicity, rapid reaction times, and excellent yields. bepls.com

Table 2: Examples of Aqueous Media and Green Solvent Applications in Thiazole Synthesis
ReactantsSolvent/ConditionsProductYield (%)Reference
4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol, Sodium monochloroacetateWater2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acidNot Specified zsmu.edu.ua
Thiourea, ChloroacetoneWater2-Amino-4-methylthiazole70-75 mdpi.com
α-Diazoketones, ThioureaPEG-400, 100 °C2-Aminothiazoles87-96 bepls.com

Synthetic Strategies for Functionalization and Derivatization of this compound

The strategic functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and exploring its potential in various applications. Derivatization can be achieved at the carboxylate moiety, the thiazole ring, and the phenyl ring.

Esterification and Transesterification Reactions at the Carboxylate Moiety

The ester group at the C-2 position of the thiazole ring is a key handle for further synthetic transformations. Standard esterification procedures, such as the Fischer-Speier esterification, can be employed to synthesize various esters from the corresponding carboxylic acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Transesterification, the conversion of one ester to another, is another valuable tool. masterorganicchemistry.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org

Table 3: Examples of Esterification and Transesterification Reactions
Starting MaterialReagents/ConditionsProductYield (%)Reference
Carboxylic Acid, AlcoholAcid catalyst (e.g., H₂SO₄), HeatEsterVaries masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com
Carboxylic Ester, AlcoholSc(OTf)₃, MicrowaveTransesterified EsterHigh organic-chemistry.org

Modifications and Substitutions at the Thiazole Ring Positions (C-2, C-4, C-5)

The thiazole ring itself offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents.

C-2 Position: Direct C-H arylation at the C-2 position of thiazoles can be achieved using palladium/copper catalyst systems with aryl iodides. researchgate.net This method provides a direct route to 2-arylthiazole derivatives. Furthermore, 2-aminothiazole (B372263) derivatives serve as versatile precursors for a variety of modifications at the C-2 position, including acylation and the formation of urea (B33335) and thiourea derivatives. nih.gov

C-4 Position: The phenyl group at the C-4 position is a defining feature of the target molecule. Modifications to this position often involve starting from different α-haloketones in the Hantzsch synthesis. For instance, using substituted phenacyl bromides allows for the introduction of various groups on the phenyl ring. nanobioletters.com

C-5 Position: The C-5 position of the thiazole ring can also be functionalized. For example, 2-amino-4-phenylthiazole can undergo reactions at the C-5 position, although it is often less reactive than the amino group at C-2. scirp.org

Table 4: Examples of Modifications at the Thiazole Ring
PositionReaction TypeReagents/ConditionsProductReference
C-2C-H ArylationAryl iodide, Pd/Cu catalyst, TBAF2-Arylthiazole researchgate.net
C-2Acylation of 2-aminothiazoleAcyl chloride, Pyridine2-Acylaminothiazole nih.gov
C-4Hantzsch Synthesis VariationSubstituted phenacyl bromide, Thiourea4-(Substituted-phenyl)thiazole nanobioletters.com
C-5Electrophilic SubstitutionVaries5-Substituted thiazole organic-chemistry.org

Substitutions on the Phenyl Ring and Their Impact on Synthesis

The electronic nature of substituents on the phenyl ring at the C-4 position can significantly influence the course and efficiency of synthetic transformations. For instance, in the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, substitutions on the phenyl ring have been shown to impact their biological activity. nih.gov The synthesis of these analogs is typically achieved by starting with appropriately substituted benzothioamides or phenacyl bromides in the Hantzsch synthesis. The presence of electron-donating or electron-withdrawing groups can affect the reactivity of the starting materials and the properties of the final products. For example, the palladium-catalyzed C-H arylation of 2-arylbenzothiazoles has shown that aryl iodides with electron-donating or neutral groups give better results than those with strong electron-withdrawing groups. nih.gov

Table 5: Impact of Phenyl Ring Substitution on Synthesis
Reaction TypeSubstituent EffectObservationReference
C-H Arylation of 2-arylbenzothiazolesElectron-donating/neutral groups on aryl iodideHigher yields nih.gov
C-H Arylation of 2-arylbenzothiazolesStrong electron-withdrawing groups on aryl iodideNo desired product observed nih.gov

Introduction of Hybrid Thiazole Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with enhanced or novel biological activities. The this compound scaffold is an excellent platform for creating such hybrid molecules.

Thiazole-Coumarin Hybrids: Coumarins are a well-known class of compounds with a broad range of biological activities. Hybrid molecules incorporating both thiazole and coumarin (B35378) moieties have been synthesized and evaluated for various therapeutic applications, including as carbonic anhydrase inhibitors and antibacterial agents. nih.govmdpi.comrsc.orgrsc.orgnih.gov The synthesis often involves linking a functionalized thiazole with a coumarin precursor.

Thiazole-Pyrazole/Pyrazoline Hybrids: Pyrazole (B372694) and pyrazoline heterocycles are also important pharmacophores. The conjugation of thiazole with pyrazole or pyrazoline fragments has led to the development of hybrid compounds with potent anticancer and antimicrobial activities. acs.orgekb.egnih.govresearchgate.net These are often synthesized through multi-step sequences involving the construction of one heterocycle followed by its linkage to the other.

Thiazole-Triazole Hybrids: Triazoles are another class of nitrogen-containing heterocycles that are frequently incorporated into hybrid structures. Thiazole-triazole hybrids have been synthesized and shown to possess significant antimicrobial and antibiofilm activities. nih.govresearchgate.net The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for creating such hybrids. researchgate.net

Table 6: Examples of Hybrid Thiazole Scaffolds
Hybrid TypeSynthetic ApproachPotential ApplicationReference
Thiazole-CoumarinLinkage of functionalized thiazole and coumarin precursorsCarbonic anhydrase inhibitors, Antibacterial agents nih.govmdpi.comrsc.orgrsc.orgnih.gov
Thiazole-PyrazoleMulti-step synthesis and linkageAnticancer, Antimicrobial agents acs.orgekb.egnih.govresearchgate.net
Thiazole-TriazoleCopper-catalyzed azide-alkyne cycloaddition ("Click Chemistry")Antimicrobial, Antibiofilm agents nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of Methyl 4 Phenylthiazole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of Methyl 4-phenylthiazole-2-carboxylate provides distinct signals corresponding to each unique proton environment in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is characterized by signals from the methyl ester group, the lone proton on the thiazole (B1198619) ring, and the protons of the phenyl substituent.

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, approximately between δ 7.40 and 8.00 ppm. The specific chemical shifts and coupling patterns depend on the substitution, but generally, the ortho-protons (adjacent to the thiazole ring) are expected to be the most deshielded. The single proton at the 5-position of the thiazole ring is anticipated to resonate as a sharp singlet further downfield, a characteristic feature for such heterocyclic systems. For a related isomer, ethyl 2-phenylthiazole-4-carboxylate, the thiazole proton appears as a singlet at δ 8.14 ppm. chemicalbook.com The methyl ester protons are consistently observed as a singlet at approximately δ 3.90 ppm, a typical value for a methyl ester attached to an aromatic system. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound.
Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
Thiazole-H5~8.15Singlet (s)
Phenyl-H (ortho)~7.90 - 8.00Multiplet (m)
Phenyl-H (meta, para)~7.40 - 7.50Multiplet (m)
-OCH₃ (Ester)~3.90Singlet (s)

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and assignment.

The most downfield signal is typically the carbonyl carbon of the ester group, expected around δ 165 ppm. rsc.org The carbons of the thiazole ring have characteristic shifts, with C2 (bearing the ester) and C4 (bearing the phenyl group) being significantly deshielded. In substituted thiazoles, these carbons can appear in the δ 135-165 ppm range. nih.gov The phenyl group carbons will produce a set of signals in the aromatic region (δ 125-135 ppm), with the ipso-carbon (attached to the thiazole) having a distinct shift. The methyl ester carbon is the most upfield signal, typically appearing around δ 52 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound.
Carbon AssignmentPredicted Chemical Shift (δ ppm)
C=O (Ester)~165
Thiazole-C2~164
Thiazole-C4~135
Thiazole-C5~115
Phenyl-C (ipso)~132
Phenyl-C (aromatic)~127-130
-OCH₃ (Ester)~52

While one-dimensional NMR provides chemical shift information, two-dimensional (2D) NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the thiazole H5 signal to the thiazole C5 signal, the aromatic proton signals to their respective phenyl carbons, and the methyl ester proton signal to the methyl carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds, providing a characteristic fingerprint of the functional groups present.

The FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its main functional groups. The most prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group, which is expected in the region of 1700-1725 cm⁻¹. The C=N stretching vibration of the thiazole ring typically appears around 1610 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from the phenyl ring are observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the ester group will show strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching can be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.govmdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aliphatic C-H Stretch (-CH₃)2950 - 2990Medium-Weak
C=O Stretch (Ester)1700 - 1725Strong
C=N Stretch (Thiazole)~1610Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Variable
C-O Stretch (Ester)1100 - 1300Strong

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric breathing modes of the phenyl and thiazole rings would be particularly prominent in the Raman spectrum. rsc.org The C=C and C=N stretching vibrations also give rise to strong Raman signals. This technique is especially useful for analyzing the skeletal vibrations of the heterocyclic and aromatic rings, providing a more complete vibrational profile of the molecule when used in conjunction with FT-IR. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for elucidating the structure of novel compounds. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information and valuable insights into the compound's fragmentation patterns, which aids in structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of the molecular weight of the intact molecule with minimal fragmentation. In the analysis of this compound, ESI-MS is employed to confirm the molecular ion.

The fragmentation of organic compounds in mass spectrometry is governed by the stability of the resulting fragment ions. Common fragmentation pathways include alpha-cleavage (cleavage of a bond adjacent to a functional group), McLafferty rearrangement, and the loss of small neutral molecules. libretexts.orgthieme-connect.de For esters, characteristic fragmentation involves cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org

In the context of this compound, the expected fragmentation in ESI-MS would involve the initial protonation of the molecule to form [M+H]⁺. Subsequent fragmentation could lead to the loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality or cleavage within the thiazole ring. While specific ESI-MS data for this exact compound is not detailed in the provided search results, general principles of ester fragmentation can be applied. libretexts.org

Table 1: Predicted ESI-MS Fragmentation of this compound

Fragment Ion m/z (calculated) Proposed Structure/Loss
[M+H]⁺220.04Protonated molecular ion
[M-OCH₃]⁺189.02Loss of the methoxy group
[M-COOCH₃]⁺161.03Loss of the carbomethoxy group

This table is predictive and based on general fragmentation patterns of similar structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₁H₉NO₂S), the exact mass can be calculated with high precision. HRMS analysis would confirm this exact mass, providing unambiguous evidence for the compound's elemental composition. For instance, a study on 4-phenylthiazole (B157171) derivatives utilized a Thermo Scientific Q Exactive Focus Orbitrap LC-MS/MS System for HRMS analysis to confirm the structures of their synthesized compounds. nih.gov Although the specific data for this compound is not provided, the methodology is directly applicable.

Table 2: HRMS Data for this compound

Ion Formula Calculated m/z Observed m/z Difference (ppm)
[C₁₁H₉NO₂S + H]⁺220.0427Data not availableData not available

This table illustrates the type of data obtained from HRMS. The "Observed m/z" and "Difference (ppm)" would be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for structural elucidation. By diffracting X-rays through a single crystal of the compound, a unique diffraction pattern is obtained, which can be mathematically reconstructed to generate a detailed model of the atomic arrangement.

While the specific crystal structure of this compound is not available in the provided search results, studies on similar 4-phenylthiazole derivatives have been conducted using this technique. For example, the crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and its bromo-substituted analog were determined using synchrotron single-crystal X-ray diffraction. researchgate.net These studies reveal key structural features, such as the planarity of the thiazole ring and the dihedral angles between the thiazole and phenyl rings. researchgate.net Such information is critical for understanding the molecule's conformation and potential for intermolecular interactions. A study on 5-carbamoyl-4-methylthio-2-phenyl-1,3-thiazin-6-one also utilized single-crystal X-ray diffraction to confirm its structure. rsc.org

Table 3: Representative Crystallographic Data for a Phenylthiazole Derivative

Parameter Value Reference
Crystal systeme.g., Monoclinic researchgate.net
Space groupe.g., P2₁/c researchgate.net
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
V (ų)Data not available
ZData not available

This table is a template representing the type of data obtained from a single-crystal X-ray diffraction study, with example data points from a related structure. researchgate.net

Analysis of Intermolecular Interactions (e.g., C-H···S/N/O/π contacts, π-π Stacking)

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in determining the crystal packing and can influence the physical properties of the solid.

In the crystal lattice of phenylthiazole derivatives, several types of intermolecular interactions are expected:

C-H···S/N/O Interactions: These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with a lone pair of electrons on a sulfur, nitrogen, or oxygen atom. In the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, N—H⋯S and C—H⋯O hydrogen bonds are observed, which mediate the formation of hydrogen-bonded layers. researchgate.net

π-π Stacking: The aromatic phenyl and thiazole rings can engage in π-π stacking interactions, where the electron clouds of the rings overlap. These interactions are a significant organizing force in the crystal packing of many aromatic compounds. rsc.orgnih.gov The nature of these interactions can vary, from face-to-face to edge-to-face arrangements, and they are critical in stabilizing the crystal structure. scirp.org Theoretical and experimental studies have demonstrated the importance of π-π stacking in various heterocyclic systems, including those containing oxadiazole and indole (B1671886) rings. nih.govnih.gov

Table 4: Common Intermolecular Interactions in Phenylthiazole Crystal Structures

Interaction Type Description Potential Atoms Involved
C-H···SWeak hydrogen bondPhenyl C-H and Thiazole S
C-H···NWeak hydrogen bondPhenyl C-H and Thiazole N
C-H···OWeak hydrogen bondPhenyl/Thiazole C-H and Carbonyl O
π-π StackingOverlap of π-orbitalsPhenyl ring and Thiazole ring

Mechanistic Investigations and Reactivity Profiles of Methyl 4 Phenylthiazole 2 Carboxylate

Reaction Mechanisms in Thiazole (B1198619) Ring Formation (e.g., Hantzsch Reaction Mechanism)

The formation of the 4-phenylthiazole (B157171) ring system is classically achieved through the Hantzsch thiazole synthesis. This multicomponent reaction is a cornerstone in heterocyclic chemistry for constructing the thiazole core. The general mechanism involves the condensation of an α-halocarbonyl compound with a thioamide.

In the context of synthesizing the parent scaffold of Methyl 4-phenylthiazole-2-carboxylate, the key reactants would be a thioamide and an appropriate α-halocarbonyl derivative. For instance, the closely related isomer, 2-phenylthiazole-4-carboxylic acid methyl ester, can be synthesized by refluxing thiobenzamide (B147508) with methyl bromopyruvate. chemicalbook.com The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization via dehydration, leading to the formation of the aromatic thiazole ring.

The Hantzsch synthesis for thiazoles can be summarized in the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide attacks the carbon bearing the halogen in the α-halo-ketone.

Intermediate Formation: Formation of a hydroxythiazoline intermediate after cyclization.

Dehydration: Elimination of a water molecule from the intermediate to yield the final, stable aromatic thiazole ring.

A similar strategy is employed in the synthesis of related thiazoles, such as the reaction between ethyl 2-chloroacetoacetate and a thioamide, which proceeds by heating the components in ethanol. nih.gov This robust reaction pathway highlights the efficiency of the Hantzsch synthesis in creating substituted thiazole frameworks.

Table 1: Key Reactant Types in Hantzsch Thiazole Synthesis
Reactant TypeRole in ReactionExample CompoundSource
ThioamideProvides S-C-N fragmentThiobenzamide chemicalbook.com
α-HalocarbonylProvides C-C fragment and electrophilic centerMethyl bromopyruvate chemicalbook.com
α-Halo-β-ketoesterProvides C-C fragment for substituted thiazolesEthyl 2-chloroacetoacetate nih.gov

Photochemical Reactivity and Photoisomerization Pathways of Phenylthiazole Derivatives

The photochemical behavior of thiazole derivatives is an area of significant interest, particularly due to their inclusion in photosensitizing agents. nih.gov The phototransformation of benzothiazole (B30560) derivatives, for example, is highly dependent on factors such as the polarity of the solvent, the presence of oxygen, and the excitation energy of the irradiation. researchgate.net The structure of substituents on the benzothiazole skeleton plays a crucial role in determining the final composition of the reaction mixture upon irradiation. researchgate.net

In the presence of an electron acceptor like carbon tetrachloride, the absorption of UV radiation by benzothiazole derivatives can trigger a variety of reactions, leading to photodegradation and the formation of different products. researchgate.net While specific studies on the photoisomerization pathways of this compound are not extensively documented, the general behavior of related systems suggests a potential for complex photochemical transformations. Thiazole-containing phthalocyanines have been investigated for their photosensitizing properties, with their stability and singlet oxygen quantum yields being key parameters of interest. nih.gov The stability of these compounds under irradiation is moderate, which allows them to be considered as potential photosensitizer candidates. nih.gov

Reactivity of the Carboxylate Group and its Derivatives

The methyl carboxylate group at the 2-position of the thiazole ring is a primary site for chemical modification through nucleophilic acyl substitution reactions. masterorganicchemistry.com This functional group can be readily converted into other functionalities such as carboxylic acids, amides, and hydrazides.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-phenylthiazole-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, a process known as saponification. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. masterorganicchemistry.com Acidification in a separate workup step is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

This transformation is well-established for various ester-containing heterocycles. For example, a common procedure involves heating the ester under reflux with sodium hydroxide in a mixture of methanol (B129727) and water. chemspider.com Similarly, ethyl 2-acetylaminothiazole-4-carboxylate has been successfully hydrolyzed using lithium hydroxide monohydrate in a tetrahydrofuran (B95107) (THF) and water solvent system. google.com

The methyl carboxylate group serves as a precursor for the synthesis of amides and hydrazides, which are important intermediates in medicinal chemistry.

Amidation: The conversion to an amide (carboxamide) typically proceeds by first hydrolyzing the ester to the carboxylic acid, activating the acid (e.g., by converting it to an acyl chloride), and then reacting it with a desired amine. google.com The synthesis of various 2-phenylthiazole-4-carboxamide (B13865131) derivatives has been reported as a strategy for developing potential anticancer agents, underscoring the importance of this transformation. nih.gov

Hydrazinolysis: The direct reaction of the ester with hydrazine (B178648) hydrate (B1144303) is an efficient method to produce the corresponding carbohydrazide. This reaction is demonstrated in the synthesis of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, where the ethyl ester is heated with hydrazine hydrate in ethanol. nih.gov The resulting hydrazide is a valuable synthon for preparing more complex molecules, such as hydrazones. nih.gov The stability of the hydrazide intermediate is crucial for subsequent reactions. researchgate.net

Table 2: Typical Conditions for Carboxylate Group Transformations
TransformationReagentsSolventConditionsProductSource
SaponificationLithium Hydroxide (LiOH·H₂O)THF/WaterRoom TemperatureCarboxylic Acid google.com
SaponificationSodium Hydroxide (NaOH)Methanol/WaterRefluxCarboxylic Acid chemspider.com
HydrazinolysisHydrazine Hydrate (N₂H₄·H₂O)EthanolHeating on water bathCarbohydrazide nih.gov

Electrophilic and Nucleophilic Substitution on the Thiazole and Phenyl Rings

The presence of two aromatic rings, the phenyl group and the thiazole ring, allows for substitution reactions, though their reactivity differs significantly.

Electrophilic Substitution: The thiazole ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution (EAS). Conversely, the phenyl ring readily undergoes EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.comyoutube.com The thiazole substituent on the phenyl ring acts as a deactivating group, directing incoming electrophiles primarily to the meta position. This is a common characteristic of heterocyclic substituents on a benzene (B151609) ring. youtube.com

Nucleophilic Substitution: The electron-deficient nature of the thiazole ring makes it a candidate for nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups like the carboxylate at the C2 position. While the leaving group is typically a halide, the displacement of other groups is possible under certain conditions. For example, studies on 3-nitropyridine-4-carboxylate show that a nitro group can be successfully displaced by various nucleophiles. researchgate.net This suggests that nucleophilic attack on the thiazole ring of this compound could be a viable reaction pathway, potentially leading to substitution at the C5 position if a suitable leaving group were present. Kinetic studies on related 2-amino-4-arylthiazoles further inform the understanding of the nucleophilic character of the thiazole system. cu.edu.eg

Exploration of Other Reaction Pathways and Transformations

Beyond the fundamental reactions, the scaffold of this compound is a platform for developing novel compounds with specific biological activities. A significant area of exploration involves the synthesis of diverse libraries of derivatives for pharmacological screening.

The carboxylate group is a key handle for such modifications. For instance, a variety of 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. nih.gov Similarly, substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and tested as cytotoxic agents. nih.gov These studies often involve creating a range of amide products by reacting the parent acid with different amines to establish structure-activity relationships.

Furthermore, the phenyl ring offers another site for modification. While not a direct reaction of the title compound, related phenylthiazole structures can be modified using cross-coupling reactions. For example, the Suzuki coupling reaction has been used on alkynylphenylthiazoles to introduce new substituents, thereby tuning the compound's physicochemical properties for improved pharmacokinetic profiles. nih.gov This indicates that if the phenyl group were functionalized with a halogen, it could serve as a handle for introducing a wide array of substituents via modern cross-coupling methodologies.

Computational Chemistry and Theoretical Studies on Methyl 4 Phenylthiazole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-phenylthiazole-2-carboxylate, DFT calculations are instrumental in determining its fundamental electronic and structural characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For molecules with rotatable bonds, such as the one connecting the phenyl and thiazole (B1198619) rings in this compound, this process also involves conformation analysis to find the lowest energy conformer.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted ValueDescription
Bond Lengths (Å)
C(phenyl)-C(thiazole)~1.48 ÅLength of the single bond connecting the two ring systems.
C=N (thiazole)~1.37 ÅDouble bond character within the thiazole ring.
C-S (thiazole)~1.72 ÅCarbon-sulfur bond lengths in the heterocyclic ring.
C=O (carboxylate)~1.21 ÅCarbonyl double bond length.
Bond Angles (°)
C-C-N (thiazole)~115°Angle within the five-membered thiazole ring.
C(phenyl)-C(thiazole)-S~125°Angle defining the orientation of the phenyl group relative to the thiazole.
Dihedral Angle (°)
Phenyl-Thiazole~30-50°The twist angle between the planes of the phenyl and thiazole rings.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

For this compound, the HOMO is typically localized over the electron-rich phenyl and thiazole rings, which act as the primary electron-donating regions. The LUMO, conversely, is often centered on the electron-withdrawing methyl carboxylate group and the thiazole ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. DFT calculations have been used to establish that for some biologically active molecules, significant activity is associated with more stabilized LUMO orbitals. nih.gov Analysis of these orbitals helps predict how the molecule will interact with other species, for instance, as an electrophile or nucleophile.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy ~ -2.0 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.5 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Ionization Potential (I) ~ 6.5 eVEstimated from HOMO energy (-E_HOMO); energy required to remove an electron.
Electron Affinity (A) ~ 2.0 eVEstimated from LUMO energy (-E_LUMO); energy released when an electron is added.
Chemical Hardness (η) ~ 2.25 eVCalculated as (I-A)/2; measures resistance to change in electron distribution.
Electrophilicity Index (ω) ~ 2.8 eVMeasures the propensity of the species to accept electrons.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms can be performed. For instance, experimental ¹H NMR data for this compound shows characteristic signals, including a singlet for the methyl protons at approximately 3.96 ppm and multiplets for the phenyl protons between 7.40 and 8.03 ppm. unipr.it DFT calculations can reproduce these shifts, helping to assign specific peaks to individual atoms within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a molecule might inhibit an enzyme or bind to a receptor.

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For a molecule like this compound, these interactions typically include:

Hydrogen Bonding: The nitrogen atom of the thiazole ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. They can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as asparagine, serine, or tryptophan. nih.gov These directional interactions are often key to high binding affinity.

Aromatic and Hydrophobic Interactions: The phenyl ring is well-suited for engaging in π-π stacking or T-shaped π-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. researchgate.net Furthermore, the phenyl group and the hydrocarbon portions of the molecule contribute to hydrophobic interactions, burying the ligand in non-polar regions of the active site and displacing water molecules. nih.govresearchgate.net

Table 3: Common Interacting Residues for Thiazole-Based Ligands in Protein Binding Pockets

Interaction TypePotential Interacting ResiduesRole of this compound
Hydrogen Bonding Asparagine (Asn), Tryptophan (Trp), Serine (Ser), Histidine (His)Thiazole Nitrogen (acceptor), Carbonyl Oxygen (acceptor)
π-π Stacking Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Phenyl Ring, Thiazole Ring
Hydrophobic Interactions Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)Phenyl Ring, Methyl Group
Electrostatic (Ion) Zinc (Zn²⁺) or other metal cofactorsCarbonyl Oxygen (coordination)

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. wikipedia.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, offering insights into conformational changes and stability. wikipedia.orgmdpi.com This technique is a computational "microscope" that allows researchers to investigate molecular motions and interactions at an atomic level. nih.gov

Conformational Dynamics and Stability of Molecular Systems

Despite the power of this technique, a specific conformational analysis of this compound using molecular dynamics simulations is not available in the public literature based on the performed searches.

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its counterpart, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular methods for estimating the binding free energy of a ligand to a macromolecule. nih.govnih.gov These "end-point" methods calculate the free energy difference between the bound and unbound states by combining molecular mechanics energies with continuum solvation models. nih.govresearchgate.net The binding free energy (ΔG_bind) is typically calculated using a thermodynamic cycle, which breaks down the calculation into gas-phase molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_sol), and conformational entropy (-TΔS). ambermd.org

These methods are considered more accurate than typical docking scores and less computationally intensive than alchemical free energy calculations. nih.gov The accuracy of MM/PBSA and MM-GBSA can be sensitive to various parameters, including the choice of force field, atomic charges, and the dielectric constant used in the calculations. nih.govpkusz.edu.cn

Detailed research findings from MM/PBSA or MM-GBSA calculations specifically for this compound interacting with a target are not present in the available search results.

Table 1: Illustrative Binding Free Energy Components (Hypothetical)

This table illustrates the typical components calculated in an MM/PBSA or MM-GBSA study. No experimental or calculated data for this compound is currently available.

Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdW)Data not available
Electrostatic Energy (ΔE_elec)Data not available
Polar Solvation Energy (ΔG_pol)Data not available
Non-polar Solvation Energy (ΔG_np)Data not available
Total Binding Free Energy (ΔG_bind) Data not available

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are crucial in drug discovery for predicting the activity of new chemical entities. mdpi.com

Development of Predictive Models Based on Structural Features

QSAR models are built by correlating molecular descriptors (which represent the structural, physical, or chemical properties of molecules) with their experimentally determined biological activities. mdpi.com These models, once validated, can be used to screen virtual libraries of compounds to identify potential leads with desired activities, thereby saving significant resources in the early stages of drug development. The reliability and predictive power of QSAR models are assessed through various internal and external validation techniques.

No specific QSAR models have been developed or published for a series of compounds focused on the this compound scaffold based on the conducted searches.

Comparative Molecular Field Analysis (CoMFA) and CoMSIA Approaches

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques. They generate predictive models by correlating the biological activity of a set of molecules with their 3D molecular properties, represented as fields. For CoMFA, these are typically steric and electrostatic fields, while CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Literature detailing CoMFA or CoMSIA studies specifically involving this compound as part of the training or test set could not be found in the provided search results.

Table 2: Example 3D-QSAR Model Statistical Parameters (Hypothetical)

This table shows typical statistical metrics used to validate 3D-QSAR models. No such model for this compound was found.

ParameterDescriptionValue
Cross-validated correlation coefficientData not available
Non-cross-validated correlation coefficientData not available
r²_predPredictive correlation coefficient for test setData not available
F-statisticMeasure of model's statistical significanceData not available
Standard ErrorMeasure of the predictive errorData not available

Structure Activity Relationship Sar Principles for Methyl 4 Phenylthiazole 2 Carboxylate Analogues in Molecular Recognition

Impact of Substituent Electronic Properties on Molecular Interactions

The electronic nature of substituents on the phenyl ring of Methyl 4-phenylthiazole-2-carboxylate analogues plays a crucial role in modulating their molecular interactions. The distribution of electron density within the molecule can significantly influence its ability to interact with the electrostatic environment of a binding site.

Research on related 4-phenylthiazole (B157171) structures has shown that the introduction of electron-donating groups (EDGs) on the aromatic ring is generally well-tolerated and can be beneficial for activity. For instance, in a series of 4-phenylthiazole-based dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), analogues with electron-donating substituents at the ortho, meta, and para positions of the phenyl ring retained potent inhibitory activity. nih.gov This suggests that increased electron density on the phenyl ring may enhance favorable interactions, such as π-π stacking or cation-π interactions, within the enzyme's active site.

Conversely, the effect of electron-withdrawing groups (EWGs) can be more complex and context-dependent. In a study of 2-phenylthiazole-4-carboxamide (B13865131) derivatives as potential anticancer agents, a 3-fluoro substituent, which is an electron-withdrawing group, resulted in good cytotoxic activity. nih.gov This indicates that in certain biological targets, reducing the electron density at specific positions of the phenyl ring can be advantageous, possibly by enhancing interactions with electron-deficient regions of the binding pocket or by altering the pKa of nearby functional groups.

The following table summarizes the observed effects of different electronic substituents on the activity of 4-phenylthiazole analogues:

SubstituentPositionElectronic EffectObserved Impact on Activity
MethylparaElectron-donatingPotent dual inhibition of sEH and FAAH nih.gov
Methoxy (B1213986)4- (para)Electron-donatingImproved activity against Caco-2 cancer cells nih.gov
Methoxy2- (ortho)Electron-donatingMaintained high activity against HT-29 and T47D cancer cells nih.gov
Fluoro3- (meta)Electron-withdrawingGood cytotoxic activity profile against multiple cancer cell lines nih.gov

These findings underscore the importance of tuning the electronic landscape of the phenyl ring to achieve optimal molecular recognition. The specific electronic requirements will ultimately depend on the unique electrostatic characteristics of the target binding site.

Steric Effects of Substituents on Binding Site Complementarity

The size and shape of a molecule, dictated by the steric bulk of its constituent atoms and groups, are critical determinants of its ability to fit within a binding site. For analogues of this compound, steric hindrance can either prevent or promote effective binding, depending on the topology of the molecular target.

The introduction of bulky substituents can have a profound impact on binding affinity. If a substituent is too large, it may collide with the amino acid residues lining the binding pocket, leading to a significant loss of activity. Conversely, a strategically placed bulky group can sometimes enhance binding by occupying a previously unfilled hydrophobic pocket within the active site.

The table below illustrates how steric factors can influence the activity of 4-phenylthiazole analogues:

TargetObservationImplication for Binding Site
FAAHOverall 3D shape is very important for potent inhibition.Suggests a more restricted size of the binding pocket compared to sEH. nih.gov
sEHTolerates a wider range of substituents on the phenyl ring.Suggests a more accommodating and less sterically hindered binding pocket. nih.gov

Therefore, the rational design of this compound analogues must carefully consider the steric impact of any modifications to ensure optimal fit and complementarity with the target binding site.

Role of Hydrogen Bonding Networks in Modulating Molecular Recognition

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the specificity of molecular recognition in biological systems. The thiazole (B1198619) ring and the carboxylate group of this compound provide potential hydrogen bond donor and acceptor sites, allowing its analogues to form intricate hydrogen bonding networks with their biological targets.

The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the oxygen atoms of the ester group are also potential acceptors. If the ester were hydrolyzed to a carboxylic acid, it could also serve as a hydrogen bond donor. The presence of other functional groups on the scaffold can further expand the possibilities for hydrogen bonding.

In a related crystal structure of a methyl benzothiazole (B30560) carboxylate derivative, a complex three-dimensional network supported predominantly by hydrogen bonds was observed. nih.gov These included N—H⋯O, O—H⋯O, and N—H⋯N interactions, demonstrating the capacity of the thiazole and carboxylate moieties to participate in multiple hydrogen bonding arrangements. nih.gov The formation of these networks is crucial for stabilizing the ligand-receptor complex and contributes significantly to binding affinity and selectivity.

The ability of a molecule to form specific hydrogen bonds can be the deciding factor in its biological activity. For instance, the imidazole-2-carboxamide scaffold has been investigated for its ability to form hydrogen-bonded complexes with DNA bases, acting as a "universal reader". nih.gov This highlights the power of strategically placed hydrogen bond donors and acceptors in achieving specific molecular recognition tasks.

The potential hydrogen bonding interactions for a generic this compound analogue are summarized below:

Functional GroupPotential Role in Hydrogen Bonding
Thiazole NitrogenHydrogen Bond Acceptor
Ester Carbonyl OxygenHydrogen Bond Acceptor
Ester Ether OxygenHydrogen Bond Acceptor
Substituents on Phenyl Ring (e.g., -OH, -NH2)Hydrogen Bond Donor/Acceptor

The precise geometry and strength of these hydrogen bonds will dictate the orientation of the molecule within the binding site and are a key focus in the rational design of new analogues.

Influence of Lipophilicity and Polarity on Molecular Recognition and Distribution

The balance between a molecule's lipophilicity (affinity for non-polar environments) and polarity (affinity for polar environments) is a critical factor that influences not only its direct interactions with a binding site but also its broader pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For this compound analogues, modulating lipophilicity and polarity is a key strategy for optimizing both molecular recognition and drug-like properties.

Lipophilicity, often quantified by the partition coefficient (logP), affects a molecule's ability to cross biological membranes and to engage with hydrophobic pockets in a protein target. Increasing lipophilicity, for example by adding alkyl or aryl substituents, can enhance binding to hydrophobic sites. However, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to other proteins and tissues, and rapid metabolism.

Polarity, on the other hand, is governed by the presence of polar functional groups that can engage in hydrogen bonding and other dipole-dipole interactions. Increased polarity generally improves aqueous solubility and can enhance binding to polar regions of a target.

The SAR of 4-phenylthiazole analogues provides insights into the interplay of lipophilicity and polarity. The introduction of a methyl group (increases lipophilicity) or a methoxy group (increases polarity and provides a hydrogen bond acceptor) on the phenyl ring can lead to potent activity, indicating that different binding sites have different requirements for these properties. nih.govnih.gov A fluoro substituent, which increases polarity and can participate in specific interactions, also proved beneficial in some cases. nih.gov

The following table illustrates how different substituents can modulate the lipophilicity and polarity of the 4-phenylthiazole scaffold:

SubstituentGeneral Effect on LipophilicityGeneral Effect on Polarity
Methyl (-CH3)IncreaseDecrease
Methoxy (-OCH3)Minor IncreaseIncrease
Fluoro (-F)Minor IncreaseIncrease

Optimizing the lipophilicity and polarity of this compound analogues is a balancing act. The goal is to achieve sufficient affinity for the target through favorable hydrophobic and polar interactions while maintaining acceptable physicochemical properties for bioavailability and distribution.

Conformational Flexibility and its Implications for Molecular Recognition

Molecules are not static entities but exist as an ensemble of different conformations. The ability of a molecule to adopt a specific three-dimensional arrangement to fit into a binding site is a key aspect of molecular recognition. The conformational flexibility of this compound and its analogues can have significant implications for their biological activity.

The primary sources of conformational flexibility in this scaffold are the rotatable bonds, particularly the bond connecting the phenyl and thiazole rings, and the bond connecting the thiazole ring to the carboxylate group. Rotation around these bonds allows the molecule to adopt different spatial arrangements of its key functional groups.

In the crystal structure of a related benzothiazole carboxylate, slight rotations around the bond connecting the carboxylate group to the ring were observed, indicating a degree of conformational adaptability. nih.gov Furthermore, different orientations of a flexible morpholine (B109124) substituent were seen in the same crystal structure, highlighting how different parts of the molecule can adopt various conformations. nih.gov

Conformational flexibility can be a double-edged sword. A highly flexible molecule may be able to adapt to a wider range of binding sites, but this comes at an entropic cost upon binding, as the molecule becomes locked into a single conformation. A more rigid molecule, on the other hand, may have a lower entropic penalty upon binding but may not be able to adopt the optimal conformation for a given target.

The implications of conformational flexibility for molecular recognition are summarized below:

Aspect of FlexibilityImplication for Molecular Recognition
Rotation of Phenyl-Thiazole BondAllows for optimal positioning of the phenyl ring within a hydrophobic pocket.
Rotation of Thiazole-Carboxylate BondEnables the carboxylate group to form optimal hydrogen bonds with the target.
Flexible SubstituentsCan explore different regions of the binding site to find favorable interactions.
Overall RigidityA more pre-organized, rigid analogue may exhibit higher affinity due to a lower entropic penalty upon binding.

Understanding and controlling the conformational preferences of this compound analogues is a sophisticated strategy for enhancing their binding affinity and selectivity.

Rational Design Principles for Optimizing Molecular Interactions

The rational design of potent and selective ligands is a cornerstone of modern drug discovery. By integrating the SAR principles discussed in the preceding sections, a set of design strategies can be formulated to optimize the molecular interactions of this compound analogues.

A key principle is the iterative process of design, synthesis, and testing. Initial lead compounds are systematically modified to probe the chemical space around the core scaffold. The results of these modifications then inform the next round of design.

Based on the available data for related thiazole derivatives, several rational design principles can be proposed:

Targeted Substitution on the Phenyl Ring: The phenyl ring is a prime location for modification. Based on the target's characteristics, one can introduce either electron-donating or electron-withdrawing groups to fine-tune electronic interactions. The size and shape of the substituents should also be chosen to match the steric constraints of the binding pocket. nih.govnih.gov

Bioisosteric Replacement: The ester group of this compound can be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties but may offer advantages in terms of metabolic stability or hydrogen bonding capacity. For example, replacing the ester with an amide could introduce a hydrogen bond donor.

Conformational Constraint: If a specific conformation is found to be optimal for binding, the molecule can be made more rigid to lock it into this "bioactive" conformation. This can be achieved by introducing cyclic structures or other conformationally restricting elements. This reduces the entropic penalty of binding and can lead to higher affinity.

The following table outlines some rational design strategies for optimizing the molecular interactions of this class of compounds:

Design StrategyRationaleExample
Phenyl Ring SubstitutionModulate electronic and steric properties for optimal fit.Introduction of methoxy or fluoro groups. nih.gov
Functional Group ModificationEnhance hydrogen bonding or improve metabolic stability.Conversion of the ester to a carboxamide.
Conformational RestrictionReduce entropic penalty upon binding and increase affinity.Incorporating the phenyl and thiazole rings into a larger, rigid ring system.
Balancing Multiple ActivitiesFor multi-target ligands, substituents must be chosen to satisfy the requirements of all targets.Fine-tuning substituents on the 4-phenylthiazole moiety to achieve dual inhibition of sEH and FAAH. nih.gov

By applying these principles, medicinal chemists can navigate the complex landscape of molecular interactions to design this compound analogues with superior potency, selectivity, and drug-like properties.

Advanced Chemical and Materials Science Applications of Thiazole Carboxylates

Utilization as Chemical Building Blocks and Intermediates for Complex Molecular Architectures

Methyl 4-phenylthiazole-2-carboxylate and its corresponding carboxylic acid are versatile chemical building blocks in organic synthesis. The thiazole (B1198619) ring system is a desirable feature in medicinal chemistry and materials science, and this compound provides a convenient starting point for introducing this moiety. nih.gov The ester and the phenyl group can be readily modified, allowing for the construction of diverse and complex molecular architectures.

Researchers have utilized this scaffold to synthesize a range of more complex derivatives. For instance, the carboxylic acid form (4-phenylthiazole-2-carboxylic acid) can be prepared from the methyl ester and then coupled with various amines to form amide derivatives. google.com This is a common strategy for creating libraries of compounds for biological screening. One study reported the synthesis of 2-phenylthiazole-4-carboxamide (B13865131) derivatives as potential anticancer agents, demonstrating the role of the core structure as a template for drug design. google.com

Furthermore, the core thiazole structure can be built upon through reactions like the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. nih.gov Modifications of the starting materials allow for the synthesis of a wide array of substituted thiazole carboxylates. For example, treating appropriate thioamide derivatives with methyl α-chloroacetoacetate yields various methyl thiazole esters, which can then undergo further reactions, such as bromination, to create even more complex intermediates. nih.gov The synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren (B193786) pivoxil, from a thiazole carboxylic acid chloride highlights the industrial relevance of these compounds as synthetic intermediates. rsc.org

Table 1: Examples of Complex Molecules Synthesized from Phenylthiazole Carboxylate Derivatives This table is interactive. You can sort and filter the data.

Starting Material Reagent(s) Product Class Application Area Reference(s)
4-Phenylthiazole-2-carboxylic acid Various Amines / EDCI Phenylthiazole Carboxamides Medicinal Chemistry google.comgoogle.comambeed.com
Thioamide derivatives Methyl α-chloroacetoacetate Substituted Methyl Thiazole Esters Antiviral Research nih.gov
4-Methylthiazole-5-carboxylic acid chloride H₂ / Pd/BaSO₄ 4-Methyl-5-formylthiazole Pharmaceutical Intermediate rsc.org
2-Aminothiazole-4-carboxylate 1-Adamantanoyl chloride 2-Acylaminothiazole Derivatives Antimycobacterial Agents nih.gov
Ethyl 2-aminothiazole-4-carboxylate Phenyl isothiocyanate Thiazolyl-thiourea Derivatives Synthetic Intermediates nih.gov

Role in Chiral Catalysis and Asymmetric Synthesis

The thiazole scaffold is of interest in the field of asymmetric synthesis. Thiazoline (a reduced form of thiazole) derivatives that possess a chiral center have found applications as chiral auxiliaries or as building blocks for constructing more complex chiral ligands used in asymmetric catalysis. googleapis.com While the broader class of thiazole-containing molecules is explored for these applications, specific documented examples of this compound itself being used directly as a chiral ligand or catalyst are limited in the reviewed literature. The primary focus in the literature tends to be on using such molecules as building blocks for larger, more complex chiral structures rather than as standalone catalysts. google.comgoogleapis.com

Applications in Materials Science and Technology

The electronic characteristics of the phenylthiazole moiety make it a valuable component in the development of advanced functional materials.

Thiazole-containing compounds are known to be integral components of some fluorescent dyes. google.com The thiazole ring is a heterocyclic system that can participate in extended π-conjugated systems, which is a common feature of fluorescent molecules. Derivatives of thiazole, including 4-phenylthiazole (B157171), are mentioned in patent literature as potential components in formulations for optical brighteners. google.comepo.orgnih.gov These agents function by absorbing ultraviolet light and re-emitting it as visible blue light, making materials appear whiter. For example, Thiazole Orange is a well-known fluorescent dye whose structure is based on a benzothiazole (B30560) ring linked to a quinoline. google.com However, while the general class of thiazole derivatives is recognized for these properties, specific photoluminescence data, such as excitation/emission spectra and quantum yields for this compound, are not extensively detailed in the surveyed scientific literature.

Thiazole and its derivatives are recognized as important building blocks for organic semiconductors. The thiazole ring is considered an electron-accepting heterocycle due to the presence of the electron-withdrawing imine (C=N) nitrogen atom. This property is crucial for creating n-type or ambipolar organic semiconductors, which are essential for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.

Research into thiazole-based organic semiconductors has shown that incorporating moieties like thiazole, bithiazole, and thiazolothiazole into small molecules and polymers can lead to high-performance electronic materials. For instance, a novel organic semiconductor based on a 4-phenylthiazol-2-yl moiety was synthesized and shown to have properties that make it a promising material for use in devices like OLEDs. google.com The electrical conductivity of this material increased with temperature, which is characteristic of a semiconductor. google.com The electron-accepting nature of the 4-phenylthiazole unit is a key contributor to these electronic properties. google.com

Table 2: Representative Thiazole-Based Organic Semiconductors This table is interactive. You can sort and filter the data.

Compound Class Key Structural Feature Primary Application Reference(s)
Thiazole-based polymers Electron-accepting thiazole units OFETs, Organic Solar Cells
Thiazolothiazole-based molecules Fused thiazole ring system OFETs, Organic Solar Cells
Benzobisthiazole-based polymers Extended π-conjugated system OFETs, Organic Solar Cells
4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) Acceptor 4-phenylthiazole moiety OLEDs, Optical Switching google.com

Precursors in Industrial Chemical Synthesis (e.g., Cysteine Production)

In industrial biotechnology, substituted thiazoles serve as important precursors for the synthesis of amino acids like L-cysteine. googleapis.com The process often involves the chemical or enzymatic transformation of the thiazole ring to yield the desired amino acid. Specifically, the biosynthesis of certain natural products involves the conversion of cysteine residues into thiazole heterocycles by a series of enzymatic reactions, demonstrating the natural link between these two chemical entities. In an industrial context, this process can be reversed. Substituted thiazoles can act as starting materials for the commercial production of L-cysteine, a process that may proceed through a 2-aminothiazoline-4-carboxylic acid intermediate. googleapis.com This application highlights the role of the thiazole core as a masked form of a cysteine-related structure, which can be revealed through subsequent chemical steps. While the closely related thiazolidine-4-carboxylate is also known to be an effective cysteine precursor, the use of aromatic thiazoles in this capacity is also established. google.comgoogleapis.com

Q & A

Q. How is chromatographic purity validated, and what thresholds are acceptable for publication?

  • HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity.
  • LC-MS confirms molecular ion peaks and absence of side products. Journals typically require ≥95% purity for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.